5-Benzyl-1,3,4-oxadiazole-2-thiol
Overview
Description
5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) is a heterocyclic compound that has garnered attention due to its potential as a drug candidate. This compound belongs to the 1,3,4-oxadiazole class, which is known for its diverse biological activities. The interest in OXPA stems from its promising pharmacological profile, including antioxidant and hepatoprotective properties .
Synthesis Analysis
The synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol derivatives involves a multi-step process. Initially, different organic acids are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are prepared by reacting these thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride . Another synthesis pathway includes the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione to yield thiazoles, which can be further modified through methylation and reactions with various amines to produce compounds with stabilized push-pull systems .
Molecular Structure Analysis
The molecular structures of the synthesized compounds, including OXPA, have been elucidated using modern spectroscopic techniques. Additionally, the structures of certain derivatives have been confirmed through X-ray diffraction studies, ensuring the accuracy of the synthesized molecular frameworks .
Chemical Reactions Analysis
OXPA and its derivatives undergo various chemical reactions that lead to the formation of compounds with different properties. For instance, the reaction of 1,3,4-oxadiazoles with amines results in compounds with better stabilized push-pull systems, which are significant for their biological activities . The chemical reactivity of these compounds is also essential for their interaction with biological targets, as seen in the molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of OXPA contribute to its biological activity. The compound has been evaluated for its binding affinity to various enzymes, which is indicative of its potential as a drug. The in silico studies have shown that OXPA does not exhibit profound toxicity, with an LD50 found to be 560 mg/kg. Moreover, in vivo studies have demonstrated that OXPA is safe up to 1000 mg/kg, showing no toxicity symptoms. The compound's interaction with enzymes like glutathione reductase and S-transferase, along with its significant antioxidant effect on catalase, superoxide dismutase (SOD), and TBARS enzymes, underscores its potential as an antioxidant .
Scientific Research Applications
1,3,4-Oxadiazole derivatives have a broad spectrum of pharmacological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
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Antibacterial and Antiviral Applications
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Antifungal Applications
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Anticancer Applications
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Anti-inflammatory and Analgesic Applications
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Antihypertensive Applications
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Antidiabetic Applications
properties
IUPAC Name |
5-benzyl-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIBMBTIISQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365768 | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1,3,4-oxadiazole-2-thiol | |
CAS RN |
23288-90-6 | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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